molecular formula C8H12N2O2 B8511392 N'-isopropylfuran-2-carbohydrazide

N'-isopropylfuran-2-carbohydrazide

Cat. No.: B8511392
M. Wt: 168.19 g/mol
InChI Key: DFWWDQDEPCUABC-UHFFFAOYSA-N
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Description

N'-Isopropylfuran-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a furan ring substituted at the 2-position with a carbohydrazide group, where the hydrazide nitrogen (N') is further substituted with an isopropyl group. Synthesized via a general procedure for 2-isopropyl aryl hydrazides, it forms a white solid with a melting point of 100–102 °C and an 84% yield . Key spectral characteristics include:

  • IR: Peaks at 3325 cm⁻¹ (N-H stretch), 1647 cm⁻¹ (C=O stretch), and 1567 cm⁻¹ (C=N stretch).
  • ¹H NMR (CDCl₃): δ 8.12 (s, 1H, NH), 7.41 (t, 1H, furan H), 3.19 (sept, 1H, isopropyl CH), and 1.07 ppm (d, 6H, isopropyl CH₃).
  • ¹³C NMR: δ 158.3 (C=O), 146.9 (furan C), and 20.8 ppm (isopropyl CH₃).
    The compound’s molecular formula is C₈H₁₂N₂O₂, confirmed by HRMS (observed [M+H]⁺: 169.0969; calculated: 169.0972) .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N'-propan-2-ylfuran-2-carbohydrazide

InChI

InChI=1S/C8H12N2O2/c1-6(2)9-10-8(11)7-4-3-5-12-7/h3-6,9H,1-2H3,(H,10,11)

InChI Key

DFWWDQDEPCUABC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Aromatic Core Variations

4-(tert-Butyl)-N'-isopropylbenzohydrazide (8a)
  • Core Structure : Benzene ring (vs. furan in the target compound).
  • Substituents : tert-Butyl at position 4 of benzene; isopropyl on N'.
  • The bulky tert-butyl group may reduce solubility in polar solvents .
N′-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
  • Core Structure : Pyrazole ring (two nitrogen atoms vs. furan’s oxygen).
  • Substituents : Bromo and phenyl groups on a propenylidene chain; isopropyl on pyrazole.
  • Impact : The pyrazole’s hydrogen-bonding capability and bromine’s electronegativity may enhance reactivity in cross-coupling reactions or biological interactions .
N'-(E)-Furan-2-carbohydrazide Monohydrate
  • Core Structure : Furan (same as target compound).
  • Substituents: Lacks the isopropyl group; instead, a monohydrate crystal form.

Functional Group Modifications

N'-(2-Furylmethylene)-2-furohydrazide
  • Structure : Two furan rings linked via a methylene-hydrazide bridge.
  • Impact : Increased electron density from dual furans may alter solubility and redox properties. The methylene group adds conformational flexibility compared to the rigid isopropyl branch .
Quinoline-4-carbohydrazide Derivatives
  • Core Structure: Quinoline (larger aromatic system).
  • Substituents : Benzofuran and indole-derived groups.

Key Findings and Implications

Substituent Effects : Bulky groups like tert-butyl reduce solubility, while halogens (e.g., bromine) enhance electrophilicity and intermolecular interactions .

Biological Activity: Quinoline-carbohydrazides demonstrate notable antimicrobial properties, suggesting that similar derivatives of N'-isopropylfuran-2-carbohydrazide could be explored for bioactivity .

Preparation Methods

Key Data:

StepReagents/ConditionsYield
Ester hydrolysisHydrazine hydrate (3 eq.), ethanol, reflux, 6 h84%
AlkylationIsopropyl bromide (1.2 eq.), K₂CO₃/NaI, acetone, 12 h68%

Critical factors include slow addition of alkylating agents to prevent over-alkylation and rigorous temperature control (20–25°C). Purification via flash chromatography (ethyl acetate/hexanes) ensures product homogeneity.

Acylation of Isopropylhydrazine with Furan-2-Carbonyl Chloride

An alternative approach involves acylation of isopropylhydrazine with furan-2-carbonyl chloride. This method, though less common, avoids multi-step sequences. Furan-2-carboxylic acid is treated with thionyl chloride to generate the acid chloride, which reacts with isopropylhydrazine in dichloromethane at 0°C (CN103382168B). Triethylamine is added to scavenge HCl, improving reaction efficiency.

Reaction Scheme:

  • Furan-2-COOH+SOCl2Furan-2-COCl\text{Furan-2-COOH} + \text{SOCl}_2 \rightarrow \text{Furan-2-COCl}

  • Furan-2-COCl+IsopropylhydrazineN’-Isopropylfuran-2-carbohydrazide\text{Furan-2-COCl} + \text{Isopropylhydrazine} \rightarrow \text{this compound}

Yields for analogous reactions range from 56–86%, depending on steric and electronic effects. This method is advantageous for scalability but requires stringent moisture control.

Regioselective Alkylation of Furan-2-Carbohydrazide

Regioselectivity challenges emerge during alkylation, as observed in pyrazinecarbohydrazide syntheses (PMC3132818). The isopropyl group preferentially attaches to the less hindered nitrogen of the hydrazide moiety. Using polar aprotic solvents (e.g., DMF) and slow reagent addition minimizes dimerization and over-alkylation.

Optimization Parameters:

  • Solvent : Acetone or DMF

  • Base : K₂CO₃ (2 eq.)

  • Temperature : 60–80°C

  • Reaction Time : 12–24 h

Post-reaction workup includes extraction with ethyl acetate, brine washing, and drying over Na₂SO₄. Recrystallization from isopropyl alcohol enhances purity.

Mechanistic Insights and Byproduct Mitigation

The divergent regioselectivity observed in hydrazide alkylation stems from steric and electronic factors. Acylation with anhydrides favors attack at the more nucleophilic nitrogen, while ester-based alkylation is sterically guided. For example, methyl pyrazine-2-carboxylate hydrazinolysis proceeds cleanly (90% yield), whereas benzohydrazide derivatives form regioisomers without careful optimization.

Byproducts and Solutions:

  • Dimerization : Controlled by low-temperature (-5°C) reactions and dilute conditions.

  • Over-alkylation : Add alkylating agents via syringe pump over 12 h.

  • Oxidation : Use inert atmospheres (N₂/Ar) to prevent hydrazide oxidation to azides.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Hydrazinolysis-AlkylationHigh purity, scalableMulti-step, slow alkylation56–68%
Acylation of IsopropylhydrazineSingle-step, fastMoisture-sensitive reagents60–75%
Direct CondensationAtom-economicalRequires coupling agents (e.g., DCC)50–65%

The hydrazinolysis-alkylation route remains the most reliable, balancing yield and practicality. Recent advances in flow chemistry could further enhance efficiency by automating reagent addition.

Characterization and Quality Control

Synthetic products are validated via:

  • ¹H/¹³C NMR : Distinct signals for isopropyl (δ 1.2–1.4 ppm) and furan protons (δ 7.2–7.8 ppm).

  • IR Spectroscopy : N-H stretches (3250–3350 cm⁻¹) and carbonyl bands (1650–1680 cm⁻¹).

  • Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values.

Impurity profiles are monitored via HPLC (C18 column, acetonitrile/water gradient), ensuring compliance with pharmacopeial standards.

Q & A

Q. Table 1: Representative Reaction Conditions

ReactantsSolventCatalyst/ConditionsTemperatureKey OutcomeReference
Furan-2-carbohydrazide + isopropyl ketoneEthanolGlacial acetic acidRefluxSchiff base formation
Carboxylic acid derivativesEthanolDMAP, coupling agentsRoom tempHigh-yield, eco-friendly synthesis

Which characterization techniques are critical for confirming the structure of this compound?

Basic Research Question
A multi-technique approach ensures structural validation:

  • Single-crystal X-ray diffraction (SCXRD) : Determines crystallinity, space group (e.g., orthorhombic P2₁2₁2₁), and hydrogen-bonding interactions .
  • Spectroscopic methods :
    • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
    • NMR (¹H/¹³C) : Confirms proton environments and carbon connectivity .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Tip : Combine Hirshfeld surface analysis with SCXRD to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .

How can computational methods predict the electronic and optical properties of this compound?

Advanced Research Question
Density functional theory (DFT) is widely used to:

  • Calculate HOMO-LUMO energies for bandgap estimation (e.g., ~3.5 eV via Kubelka-Munk analysis) .
  • Simulate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .
  • Predict first-order hyperpolarizability (β) , critical for nonlinear optical (NLO) applications. For example, β values exceeding 58× urea suggest strong NLO activity .

Q. Methodological Workflow :

Optimize geometry using B3LYP/6-31G(d,p) basis sets.

Derive polarizability and hyperpolarizability via Gaussian or ORCA software.

Validate with experimental UV-Vis and diffuse reflectance data .

What challenges arise in crystallographic refinement of this compound derivatives?

Advanced Research Question

  • Data quality : High-resolution (<1.0 Å) data is essential for resolving disorder in isopropyl groups. Use SHELXL for refinement, leveraging its robust handling of twinned crystals and anisotropic displacement parameters .
  • Hydrogen bonding : SHELXPRO can model hydrogen atoms in constrained positions, but manual validation is recommended for low-angle data .

Q. Table 2: Refinement Parameters in SHELXL

ParameterTypical ValueNotes
R-factor (R₁)<0.05Achievable with high-resolution data
Twin fraction0.3–0.5Common in noncentrosymmetric crystals
Anisotropic ADPsFull matrix refinementCritical for bulky substituents

How can this compound be utilized in coordination chemistry?

Advanced Research Question
The compound acts as a multidentate ligand for transition metals (Co, Ni, Cu, Zn):

  • Synthesis : React with metal salts (e.g., CoCl₂) in methanol/ethanol under nitrogen. Monitor via color change and precipitate formation .
  • Characterization :
    • UV-Vis : d-d transitions (e.g., Cu²⁺ at ~600 nm).
    • Magnetic susceptibility : Determine metal-ligand field strength .

Application : Metal complexes show enhanced antimicrobial or catalytic activity compared to free ligands .

What strategies enhance the nonlinear optical (NLO) performance of this compound crystals?

Advanced Research Question

  • Crystal engineering : Optimize growth conditions (e.g., slow evaporation in ethanol) to achieve noncentrosymmetric packing, essential for second-harmonic generation (SHG) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to increase β values. Validate via Kurtz-Perry powder SHG testing .

Q. Table 3: SHG Efficiency Comparison

DerivativeSHG Efficiency (vs. urea)Reference
Parent compound1.0×
Nitro-substituted analog3.2×

How do solvent and temperature influence the reaction outcomes of this compound derivatives?

Basic Research Question

  • Solvent polarity : Ethanol promotes Schiff base formation, while DMF may accelerate side reactions (e.g., hydrolysis) .
  • Temperature : Reflux (~78°C) accelerates condensation but may degrade heat-sensitive substituents. Room-temperature reactions favor eco-friendly protocols .

Best Practices : Conduct kinetic studies via TLC or in situ IR to monitor reaction progress .

What computational tools are recommended for molecular docking studies of this compound?

Advanced Research Question

  • Software : AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., antimicrobial enzymes) .
  • Input preparation : Optimize ligand geometry with Avogadro, assign charges via AM1-BCC, and generate PDBQT files .

Validation : Compare docking scores with experimental bioactivity data (e.g., IC₅₀ values) to refine predictive models .

How can structural analogs of this compound be designed for improved bioactivity?

Advanced Research Question

  • Bioisosteric replacement : Substitute the furan ring with thiophene or benzothiazole to enhance metabolic stability .
  • Pharmacophore modeling : Identify critical H-bond donors (e.g., -NH groups) using MOE or Discovery Studio .

Case Study : N'-(4-fluorobenzo[d]thiazol-2-yl) analogs showed 2× higher antimicrobial activity than parent compounds .

What are the best practices for handling and storing this compound in laboratory settings?

Basic Research Question

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Desiccate to avoid moisture absorption .
  • Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Refer to SDS for spill management and first aid .

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